molecular formula C26H25NO4 B8194986 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

Cat. No.: B8194986
M. Wt: 415.5 g/mol
InChI Key: GQTVSSUIIKDXQC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of 9H-fluorene-9-methanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with the amino acid derivative under basic conditions to yield the protected amino acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIPEA).

Chemical Reactions Analysis

Types of Reactions

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Plays a role in the study of protein structure and function.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-({[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid: Another protecting group used in peptide synthesis.

    (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpentanoic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid lies in its specific structure, which provides stability and ease of removal during peptide synthesis. This makes it a preferred choice for researchers working on complex peptide and protein synthesis.

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVSSUIIKDXQC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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